molecular formula C16H14 B188828 trans,trans-1,4-Diphenyl-1,3-butadiene CAS No. 538-81-8

trans,trans-1,4-Diphenyl-1,3-butadiene

Cat. No.: B188828
CAS No.: 538-81-8
M. Wt: 206.28 g/mol
InChI Key: JFLKFZNIIQFQBS-FNCQTZNRSA-N
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Description

1,4-Diphenyl-(1E,3E)-1,3-butadiene is an organic compound with the molecular formula C16H14. It is also known as trans,trans-1,4-diphenyl-1,3-butadiene. This compound is characterized by its conjugated diene system, which consists of alternating double bonds between carbon atoms, and phenyl groups attached to the terminal carbon atoms. The presence of these conjugated double bonds imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .

Mechanism of Action

“trans,trans-1,4-Diphenyl-1,3-butadiene” can be used as a reactant to synthesize 2,5-diphenylthiophene by oxidation reaction with potassium sulfide and DMSO . It can also be used to synthesize 2-[(3E)-4-Phenyl-2-(phenylmethyl)-3-buten-1-yl]furan via nickel catalyzed hydrobenzylation reaction with furfural in the presence of N2H4 .

Safety and Hazards

“trans,trans-1,4-Diphenyl-1,3-butadiene” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Methyl substitution on the p-position of the phenyl ring (tt-DPB-me1) or the conjugated C=C bond (tt-DPB-me2) has been found to enhance the photoisomerization efficiency for two “trans,trans-1,4-diphenyl-1,3-butadiene” (tt-DPB) derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenyl-(1E,3E)-1,3-butadiene can be synthesized through several methods, including the Wittig reaction and the Heck reaction.

Industrial Production Methods

While the above methods are suitable for laboratory-scale synthesis, industrial production of 1,4-diphenyl-(1E,3E)-1,3-butadiene may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyl-(1E,3E)-1,3-butadiene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1,4-Diphenyl-(1E,3E)-1,3-butadiene can be compared with other similar compounds, such as:

The uniqueness of 1,4-diphenyl-(1E,3E)-1,3-butadiene lies in its specific conjugated diene system and the presence of phenyl groups, which impart distinct chemical and physical properties to the compound .

Properties

IUPAC Name

[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene
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InChI

InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7+,14-8+
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InChI Key

JFLKFZNIIQFQBS-FNCQTZNRSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2
Source PubChem
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C2=CC=CC=C2
Source PubChem
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Molecular Formula

C16H14
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DSSTOX Substance ID

DTXSID3022459
Record name trans,trans-1,4-Diphenyl-1,3-butadiene
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Molecular Weight

206.28 g/mol
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Physical Description

Cream odorless crystalline powder; [Alfa Aesar MSDS]
Record name 1,4-Diphenyl-1,3-butadiene
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Vapor Pressure

0.000354 [mmHg]
Record name 1,4-Diphenyl-1,3-butadiene
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CAS No.

538-81-8, 886-65-7
Record name 1,4-Diphenyl-1,3-butadiene, (1E,3E)-
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Record name 1,4-Diphenyl-1,3-butadiene
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Record name 1,trans-3-butadiene
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Record name Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis-
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Record name trans,trans-1,4-Diphenyl-1,3-butadiene
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Record name 1,4-diphenylbuta-1,3-diene
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Record name 1,4-DIPHENYL-1,3-BUTADIENE, (1E,3E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of trans,trans-1,4-diphenyl-1,3-butadiene?

A1: this compound has the molecular formula C16H14 and a molecular weight of 206.28 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques are valuable for characterizing this compound. These include:

  • NMR Spectroscopy (1H and 13C NMR): Provides information about the structure and connectivity of atoms within the molecule. [, , ]
  • UV-Visible Absorption Spectroscopy: Useful for studying the electronic transitions of the molecule, particularly those associated with the conjugated π system. [, , ]
  • Fluorescence Spectroscopy: Can reveal information about the excited state behavior of the molecule, including its fluorescence quantum yield and lifetime. [, , ]
  • Electron Spin Resonance (ESR) Spectroscopy: Employed to study the formation and behavior of radical species, often generated during photochemical reactions. [, ]

Q3: How does the solubility of this compound vary in different solvents?

A3: The solubility of this compound is influenced by the nature of the solvent. It shows good solubility in non-polar solvents like hexane and cyclohexane. Its solubility decreases in polar solvents like alcohols and water. [, ]

Q4: What factors can influence the stability of this compound?

A4: The stability of this compound can be affected by:

  • Light: Exposure to UV light can induce photoisomerization and other photochemical reactions, leading to degradation. [, , ]
  • Oxygen: In the presence of photosensitizers and light, this compound can undergo photooxidation reactions with singlet oxygen. [, , ]

Q5: Can this compound act as a ligand in metal complexes?

A5: Yes, this compound can coordinate to transition metals like titanium, forming complexes relevant to catalytic applications. []

Q6: What type of reactions can be catalyzed by metal complexes containing this compound as a ligand?

A6: Titanium(II) complexes with this compound have demonstrated catalytic activity in the dimerization of 1,3-butadiene. []

Q7: How has computational chemistry been used to study this compound?

A7: Computational studies have provided insights into:

  • Photoisomerization Mechanisms: Ab initio calculations and molecular dynamics simulations have been employed to investigate the pathways and dynamics of photoisomerization reactions. [, , ]
  • Conformer Energetics: Computational methods help determine the relative energies of different conformers (e.g., s-cis and s-trans) of the molecule. []
  • Interactions with Cyclodextrins: Modeling studies can provide information about the binding modes and energetics of this compound with cyclodextrins. []

Q8: How does the presence of a methyl group affect the photoisomerization of this compound derivatives?

A8: Introducing a single methyl group on either the phenyl ring or the conjugated double bond of this compound has been shown to enhance photoisomerization efficiency, according to ab initio trajectory surface hopping dynamics simulations. []

Q9: What are the primary photochemical reactions of this compound?

A9: This compound undergoes several key photochemical reactions:

  • Photoisomerization: It can isomerize to its cis,trans- and cis,cis- isomers upon UV irradiation. [, , ]
  • Photooxidation: In the presence of photosensitizers and oxygen, it can undergo reactions with singlet oxygen, leading to the formation of oxidized products. [, , ]
  • Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with certain molecules, such as 7-aminocoumarins, upon photoexcitation. []

Q10: How does the solvent environment influence the photophysical properties of this compound?

A10: The solvent polarity and polarizability can significantly affect:

  • Fluorescence Quantum Yield: The fluorescence quantum yield is generally higher in non-polar solvents compared to polar solvents. [, ]
  • Fluorescence Lifetime: The fluorescence lifetime also tends to be longer in less polar solvents. [, ]
  • Emission Spectra: The position and shape of the fluorescence emission spectra can be influenced by solvent polarity. [, ]

Q11: What analytical techniques are commonly used to study this compound and its reactions?

A11: Common techniques include:

  • Gas Chromatography (GC): Useful for separating and analyzing the different isomers of diphenylbutadiene and for quantifying reaction products. [, ]
  • Mass Spectrometry (MS): Used in conjunction with GC or HPLC for the identification and characterization of diphenylbutadiene and its reaction products. []

Q12: What is known about the environmental fate and degradation of this compound?

A12: Limited information is available on its environmental persistence and degradation pathways. As with many organic compounds, it may undergo photodegradation or biodegradation in the environment. Further research is needed to assess its potential ecological impact. []

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